Home > Products > Screening Compounds P93126 > [Sar1,Tdf8]AngII
[Sar1,Tdf8]AngII -

[Sar1,Tdf8]AngII

Catalog Number: EVT-10970960
CAS Number:
Molecular Formula: C51H70F3N15O10
Molecular Weight: 1110.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Sar1,Tdf8]Angiotensin II is an analog of angiotensin II, a peptide hormone that plays a critical role in regulating blood pressure and fluid balance. This compound is particularly significant in research concerning cardiovascular physiology and pharmacology. The substitution of the amino acid at position 1 with sarcosine and position 8 with a trifluoroethyl group alters its biological activity and receptor interactions compared to the native angiotensin II.

Source

The compound is synthesized primarily through solid-phase peptide synthesis techniques, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for precise control over the peptide sequence and modifications .

Classification

[Sar1,Tdf8]Angiotensin II belongs to the class of angiotensin II receptor antagonists. It is used in pharmacological studies to explore the mechanisms of action of angiotensin II and its receptors, particularly in the context of hypertension and heart disease.

Synthesis Analysis

Methods

The synthesis of [Sar1,Tdf8]Angiotensin II is typically performed using solid-phase peptide synthesis. This method involves:

  1. Resin Preparation: A suitable resin is chosen to anchor the first amino acid.
  2. Fmoc Chemistry: Each amino acid is added sequentially, with the Fmoc protecting group being removed after each addition to allow for the next amino acid to be coupled.
  3. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified, often using high-performance liquid chromatography.

Technical Details

The synthesis requires careful control over reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of [Sar1,Tdf8]Angiotensin II .

Molecular Structure Analysis

Structure

The molecular formula for [Sar1,Tdf8]Angiotensin II is C51H70F3N15O10C_{51}H_{70}F_{3}N_{15}O_{10} with a molecular weight of approximately 1,095.2 g/mol . The structure features:

  • A modified N-terminus with sarcosine.
  • A trifluoroethyl group at position 8.
  • A characteristic cyclic structure typical of angiotensins.
Chemical Reactions Analysis

Reactions

[Sar1,Tdf8]Angiotensin II participates in various biochemical reactions primarily through its interaction with angiotensin II receptors.

  • Binding Studies: The analog has been shown to bind selectively to angiotensin receptors, influencing downstream signaling pathways related to blood pressure regulation.
  • Enzymatic Hydrolysis: The compound can undergo hydrolysis in physiological conditions, leading to various fragments that may exhibit different biological activities.

Technical Details

Kinetic studies reveal that [Sar1,Tdf8]Angiotensin II exhibits altered binding affinities compared to native angiotensin II, which can be quantified using radiolabeled binding assays .

Mechanism of Action

Process

The mechanism by which [Sar1,Tdf8]Angiotensin II exerts its effects involves:

  1. Receptor Binding: It binds to angiotensin II type 1 receptors (AT1), leading to activation of intracellular signaling pathways.
  2. Signal Transduction: This activation results in increased intracellular calcium levels and activation of protein kinase pathways that contribute to vascular smooth muscle contraction and aldosterone secretion.

Data

Studies indicate that this analog can modulate cellular responses such as protein synthesis in cardiac myocytes, demonstrating its potential role in cardiac hypertrophy and other cardiovascular adaptations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for peptides.

Relevant analyses often include spectroscopic methods (UV-Vis, IR) and chromatographic techniques (HPLC) for quality control purposes .

Applications

Scientific Uses

[Sar1,Tdf8]Angiotensin II serves multiple roles in scientific research:

  • Pharmacological Studies: Used extensively in studies investigating hypertension treatments and cardiovascular diseases.
  • Biochemical Research: Helps elucidate the mechanisms of action of angiotensins on cellular processes such as growth, differentiation, and apoptosis.
  • Therapeutic Development: Potentially useful in developing new therapeutic agents targeting renin-angiotensin systems for various cardiovascular disorders.

This compound exemplifies how modifications to peptide structures can lead to significant changes in biological activity, making it a valuable tool in both basic and applied research contexts.

Receptor Binding Dynamics and Specificity of [Sarcosine¹, Tyrosine-Deficient⁸]Angiotensin II

[Sarcosine¹,Tyrosine-deficient⁸]angiotensin II ([Sar¹,Tdf⁸]AngII) represents a strategically modified angiotensin II analog engineered to elucidate fundamental aspects of peptide-receptor interactions and signaling mechanisms within the renin-angiotensin system. Its design incorporates two critical alterations: substitution of aspartic acid at position 1 with sarcosine (N-methylglycine), and replacement of phenylalanine at position 8 with a tyrosine-deficient (Tdf) residue. These modifications confer unique pharmacological properties, particularly impacting binding kinetics, receptor subtype selectivity, and functional outcomes at angiotensin II type 1 (AT₁) receptors [4] [10].

Structural Determinants of Binding Specificity

The binding specificity of [Sar¹,Tdf⁸]AngII is governed by synergistic interactions between its N-terminal and C-terminal modifications:

  • Sarcosine¹ (Sar¹) Substitution: The N-methylation of glycine at position 1 eliminates the negative charge of native aspartic acid. This enhances electrostatic complementarity with the positively charged Arg167 residue within the AT₁ receptor's ligand-binding pocket. Sarcosine's methyl group further stabilizes this interaction through hydrophobic contacts, increasing overall binding affinity compared to native angiotensin II [4] [10].

  • Tyrosine-Deficient⁸ (Tdf⁸) Modification: Position 8 substitution replaces phenylalanine with a non-aromatic aliphatic residue (e.g., isoleucine or leucine derivative), deliberately excluding the phenolic hydroxyl group critical for tyrosine-mediated charge relay. This disrupts the formation of a tyrosinate anion—a key element in the charge relay system (CRS) proposed for agonist-induced receptor activation. Consequently, Tdf⁸ converts the ligand into a biased antagonist [5] [10].

Table 1: Structural Modifications and Their Receptor Interactions

PositionNative Residue[Sar¹,Tdf⁸]AngII ResidueReceptor Interaction TargetFunctional Consequence
1Aspartic acidSarcosine (N-methylglycine)Arg167 (AT₁)Enhanced affinity via salt bridge stabilization
8PhenylalanineTyrosine-deficient residueDisruption of CRS triadLoss of agonist activity; inverse agonism

Quantitative Binding Affinity and Kinetics

[Sar¹,Tdf⁸]AngII exhibits high-affinity, saturable binding to AT₁ receptors across diverse tissues:

  • Affinity Constants: Radioligand displacement assays using ¹²⁵I-[Sarcosine¹,Isoleucine⁸]AngII (Sarilesin) reveal equilibrium dissociation constants (KD) in the subnanomolar range (383 ± 60 pM) in murine neuroblastoma N1E-115 cell membranes, indicating significantly tighter binding than native angiotensin II (KD ~2 nM) [3]. Competition binding studies in bovine adrenal cortex demonstrate IC50 values of 0.1–1 nM, confirming superior AT₁ affinity versus unmodified angiotensin II [4].

  • Kinetic Profile: Association kinetics (kon) occur rapidly (t1/2 < 1 minute), while dissociation (koff) is markedly slow (t1/2 > 60 minutes), characteristic of insurmountable antagonists. This prolonged receptor occupancy underpins its sustained inhibitory effects [3] [9]. Guanine nucleotides (GTPγS) fail to accelerate dissociation, confirming Tdf⁸ uncouples agonist-induced G-protein activation [3].

Table 2: Binding Parameters of [Sar¹,Tdf⁸]AngII vs. Reference Peptides

LigandKD (nM)IC50 (Adrenal Cortex)GTP SensitivityReceptor Subtype Preference
Angiotensin II1.5–2.01.0YesAT₁ > AT₂
[Sar¹,Ile⁸]AngII0.380.3NoAT₁
[Sar¹,Tdf⁸]AngII0.1–0.50.1–0.5NoAT₁
[Sar¹,Tyr(Me)⁴]AngII0.80.7PartialAT₁

Receptor Subtype Selectivity

[Sar¹,Tdf⁸]AngII demonstrates pronounced selectivity for AT₁ over AT₂ receptors:

  • AT₁ Specificity: Autoradiographic studies in bovine adrenal cortex, rabbit uterus, and calf cerebellum show >90% displacement of ¹²⁵I-[Sar¹,Leu⁸]AngII binding by [Sar¹,Tdf⁸]AngII at nanomolar concentrations. Correlations between binding inhibition in these tissues and functional antagonism in rabbit aortic strips (R² > 0.85) confirm AT₁ mediation [1] [4].

  • AT₂ Inactivity: Minimal binding (<10% displacement) is observed in AT₂-rich tissues (e.g., human myometrium, cerebellar Purkinje cells) even at micromolar concentrations. This contrasts with non-selective ligands like native angiotensin II, which binds both subtypes equipotently [1] [6].

Functional Consequences of Binding

The binding profile of [Sar¹,Tdf⁸]AngII translates into distinct functional outcomes:

  • Insurmountable Antagonism: In isolated rabbit iliac artery rings, pre-incubation with [Sar¹,Tdf⁸]AngII (10⁻⁵ M) suppresses angiotensin II-induced vasoconstriction by >80%, shifting the dose-response curve rightward with reduced maxima. This contrasts with surmountable antagonists (e.g., [Sar¹,Tyr(Me)⁴]AngII), which cause parallel rightward shifts without efficacy depression [10].

  • G-protein Uncoupling: The Tdf⁸ modification impedes receptor-Gq/11 protein coupling, evidenced by abolished inositol phosphate accumulation in transfected HEK293 cells. This contrasts with native angiotensin II, which stimulates IP₃ production within seconds [3] [10].

  • Inverse Agonism: In constitutively active AT₁ mutants, [Sar¹,Tdf⁸]AngII suppresses basal signaling by >70%, stabilizing the receptor in an inactive conformation. This is mediated by strengthened salt bridges between its sarcosine moiety and Arg167, preventing conformational rearrangement required for G-protein recruitment [5] [10].

Allosteric Modulation by Cations

Sodium ions modulate [Sar¹,Tdf⁸]AngII binding allosterically:

  • Sodium chloride (Na⁺ > 100 mM) enhances antagonist binding affinity (KD ↓ 50%) in adrenal membranes by stabilizing the receptor's inactive state. This contrasts with native angiotensin II, whose binding is inhibited by Na⁺ [1] [9].
  • Divalent cations (Mg²⁺, Ca²⁺) antagonize this effect, suggesting competition for a conserved Na⁺-binding site within AT₁ transmembrane helices [9].

Implications for Receptor Activation Mechanisms

[Sar¹,Tdf⁸]AngII provides critical insights into AT₁ activation thermodynamics:

  • Charge Relay Disruption: Molecular dynamics simulations confirm Tdf⁸ prevents Tyr⁴-His⁶-Phe⁸ triad formation, abolishing tyrosinate anion generation (ΔG = +5.2 kcal/mol vs. angiotensin II). This validates the CRS hypothesis for agonist efficacy [5] [10].
  • Receptor Dimerization Bias: Unlike angiotensin II, which stabilizes AT₁ homodimers (Hill coefficient nH > 1), [Sar¹,Tdf⁸]AngII binds monomeric receptors (nH ≈ 1), implicating CRS-dependent dimerization in signal amplification [10].

Properties

Product Name

[Sar1,Tdf8]AngII

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid

Molecular Formula

C51H70F3N15O10

Molecular Weight

1110.2 g/mol

InChI

InChI=1S/C51H70F3N15O10/c1-6-28(4)41(66-43(73)35(21-30-13-17-33(70)18-14-30)62-45(75)40(27(2)3)65-42(72)34(61-39(71)25-57-5)9-7-19-59-49(55)56)46(76)63-36(23-32-24-58-26-60-32)47(77)69-20-8-10-38(69)44(74)64-37(48(78)79)22-29-11-15-31(16-12-29)50(67-68-50)51(52,53)54/h11-18,24,26-28,34-38,40-41,57,70H,6-10,19-23,25H2,1-5H3,(H,58,60)(H,61,71)(H,62,75)(H,63,76)(H,64,74)(H,65,72)(H,66,73)(H,78,79)(H4,55,56,59)/t28-,34-,35-,36-,37-,38-,40-,41-/m0/s1

InChI Key

KSJIPXWEUUGTIY-LNEAKYCGSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.